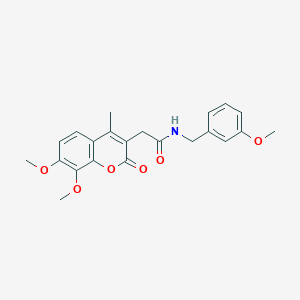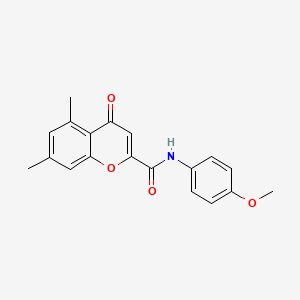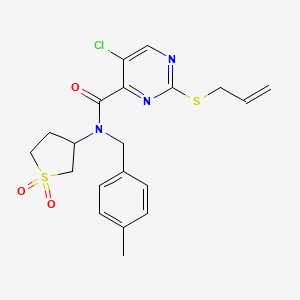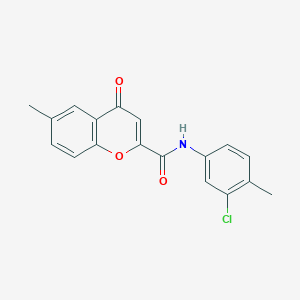
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of extended flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a chromenone core with multiple methoxy groups and an acetamide side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone core.
Methoxylation: Introduction of methoxy groups at specific positions on the chromenone core using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Acetamide Formation: The final step involves the reaction of the methoxylated chromenone with 3-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chromenone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Thiolated or aminated chromenone derivatives.
Scientific Research Applications
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with various molecular targets and pathways. The compound can:
Antioxidant Activity: Scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: Induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxyflavone: A flavonoid with similar methoxy groups but lacking the acetamide side chain.
4-methylumbelliferone: A chromenone derivative with a similar core structure but different substituents.
N-(3-methoxybenzyl)acetamide: A simpler compound with the same acetamide side chain but lacking the chromenone core.
Uniqueness
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide is unique due to its combination of a chromenone core with multiple methoxy groups and an acetamide side chain. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO6/c1-13-16-8-9-18(27-3)21(28-4)20(16)29-22(25)17(13)11-19(24)23-12-14-6-5-7-15(10-14)26-2/h5-10H,11-12H2,1-4H3,(H,23,24) |
InChI Key |
RTBZZDCSPQWHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391942.png)
![4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391947.png)
![N-{5-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11391953.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391954.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11391965.png)


![4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11391984.png)
![1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11391993.png)
![3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391994.png)

![8-benzyl-3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392000.png)
